molecular formula C21H15Cl2N3O3S2 B2572219 N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide CAS No. 921107-08-6

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

Cat. No. B2572219
CAS RN: 921107-08-6
M. Wt: 492.39
InChI Key: RBOXUDKSWVRHER-UHFFFAOYSA-N
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Description

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide, also known as DBIBB, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. DBIBB belongs to the class of benzothiazole derivatives and has been found to exhibit promising results in various biological assays.

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized and characterized various compounds related to N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide, investigating their structural properties and potential applications. For instance, the study on mixed-ligand copper(II)-sulfonamide complexes revealed their interaction with DNA and anticancer activities, highlighting the role of N-sulfonamide derivatives in influencing DNA binding and cleavage efficiency (González-Álvarez et al., 2013). Additionally, the development of novel bisamide compounds containing the benzothiazole unit demonstrated some compounds' antitumor activities in vitro, showcasing the therapeutic potential of benzothiazole derivatives (Lu Ping, 2012).

Antimicrobial and Antitumor Activities

Several studies have investigated the antimicrobial and antitumor properties of benzothiazole derivatives. For example, the synthesis, characterization, and antibacterial studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes showed significant activity against various bacterial strains, suggesting potential for antimicrobial applications (Obasi et al., 2017). Similarly, the synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents indicated that some derivatives exhibit selective cytotoxicity against tumorigenic cell lines, further emphasizing the importance of these compounds in developing new therapeutic agents (Yoshida et al., 2005).

Green Chemistry and Synthesis Advances

Research on the synthesis of benzothiazole compounds related to green chemistry provided insights into environmentally friendly methods for producing benzothiazoles, which are crucial for biochemistry and medicinal chemistry due to their pharmaceutical and biological activity (Gao et al., 2020). This approach aligns with the growing need for sustainable practices in chemical synthesis and drug development.

properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O3S2/c1-12-6-8-13(9-7-12)31(28,29)26-17-5-3-2-4-14(17)20(27)25-21-24-18-15(22)10-11-16(23)19(18)30-21/h2-11,26H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOXUDKSWVRHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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